2-(Phenethylamino)acetic acid

Description

The exact mass of the compound 2-(Phenethylamino)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Phenethylamino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenethylamino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

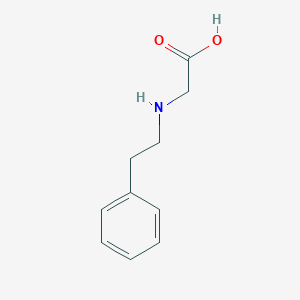

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)8-11-7-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNMIDKSDRGICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287363 | |

| Record name | NSC50603 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7738-38-7 | |

| Record name | NSC50603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC50603 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Phenylethyl)glycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4GRU7CQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Phenethylamine and Amino Acid Chemistry

2-(Phenethylamino)acetic acid is a hybrid structure, integrating the core scaffolds of two fundamental classes of organic molecules: phenethylamines and amino acids. wikipedia.orghmdb.ca The phenethylamine (B48288) backbone consists of a phenyl group attached to an ethylamine (B1201723) chain. wikipedia.orghmdb.ca This structural motif is the foundation for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, as well as many synthetic drugs. wikipedia.orgmdpi.com

The amino acid component is glycine (B1666218), the simplest of the proteinogenic amino acids, where the amino group is attached to a carboxylic acid. In 2-(phenethylamino)acetic acid, the nitrogen atom of glycine is substituted with a phenethyl group, forming a secondary amine. This N-substitution significantly alters the properties of the parent glycine molecule.

The amalgamation of these two moieties results in a molecule with unique physicochemical characteristics. The phenethyl group imparts a degree of lipophilicity and aromaticity, while the glycine portion provides a polar, acidic functional group. This duality makes it an interesting subject for studies in areas such as medicinal chemistry and materials science.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Phenethylamino Acetic Acid

The molecular structure and properties of 2-(phenethylamino)acetic acid have been extensively investigated through a variety of advanced analytical techniques. These methods provide a comprehensive understanding of its electronic, vibrational, and solid-state characteristics.

Computational Chemistry and Molecular Modeling Investigations

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and the stability of molecular complexes. This technique is particularly valuable for understanding how a molecule like 2-(Phenethylamino)acetic acid behaves in a biological environment, such as in aqueous solution or near a lipid membrane.

In a typical MD simulation of 2-(Phenethylamino)acetic acid, the molecule would first be placed in a simulation box, often filled with water molecules to mimic physiological conditions. The interactions between all atoms are defined by a force field, which is a set of parameters that describe the potential energy of the system. The simulation then proceeds in a series of small time steps, calculating the forces on each atom and updating their positions and velocities.

Detailed Research Findings:

While specific MD simulation studies exclusively focused on 2-(Phenethylamino)acetic acid are not widely available in public literature, the methodology allows for the investigation of several key properties. A hypothetical study could yield data on the conformational landscape of the molecule, identifying the most stable arrangements of its phenethyl and acetic acid moieties. Furthermore, simulations could reveal the dynamics of its interaction with water molecules, providing insights into its solubility and the hydration shell that surrounds it.

For instance, a simulation could track the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability over the simulation time. The root-mean-square fluctuation (RMSF) of individual atoms or functional groups would highlight regions of higher or lower flexibility. Such a study might reveal, for example, that the ethylamino linkage provides significant conformational freedom, allowing the phenyl ring and the carboxylic acid group to adopt various spatial orientations relative to each other.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for 2-(Phenethylamino)acetic acid

| Parameter | Value/Description | Purpose |

| Force Field | CHARMM36 | To define the interatomic potentials and parameters for the simulation. |

| Solvent Model | TIP3P Water | To simulate an aqueous physiological environment. |

| System Temperature | 300 K | To mimic physiological temperature. |

| Pressure | 1 atm | To maintain constant pressure, simulating physiological conditions. |

| Simulation Time | 100 ns | To allow for sufficient sampling of molecular motions. |

| Time Step | 2 fs | The interval between successive calculations of the system's state. |

| Ensemble | NPT (Isothermal-Isobaric) | To keep the number of particles, pressure, and temperature constant. |

Structure-Activity/Property Relationship Modeling

Structure-Activity/Property Relationship (SAR/SPR) modeling encompasses a range of computational techniques that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are crucial in drug discovery and development for predicting the activity of new compounds and for optimizing lead structures.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To perform a QSAR study on a series of analogs of 2-(Phenethylamino)acetic acid, one would first need a dataset of these compounds with their experimentally measured biological activities (e.g., binding affinity to a specific receptor). Then, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the biological activity.

Detailed Research Findings:

In the absence of specific QSAR studies on 2-(Phenethylamino)acetic acid, a hypothetical QSAR model could be constructed to predict its activity against a particular biological target. For example, if a series of its derivatives were synthesized and tested for their ability to inhibit a specific enzyme, a QSAR model could identify the key structural features that contribute to this inhibition. The model might reveal that increasing the hydrophobicity of the phenyl ring enhances activity, while the presence of a hydrogen bond donor on the acetic acid moiety is crucial for binding.

Interactive Data Table: Hypothetical QSAR Descriptors for 2-(Phenethylamino)acetic acid

| Descriptor Class | Specific Descriptor | Hypothetical Value | Implication for Activity/Property |

| Topological | Molecular Weight | 179.21 g/mol | Influences size and diffusion characteristics. |

| Electronic | Dipole Moment | 3.5 D | Relates to polarity and potential for electrostatic interactions. |

| Hydrophobic | LogP | 1.2 | Indicates lipophilicity and ability to cross cell membranes. |

| Steric | Molar Refractivity | 52.3 cm³/mol | Relates to molecular volume and polarizability. |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. Unlike traditional QSAR, which uses 2D descriptors, CoMFA provides a 3D map that visualizes the regions around the molecules where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity.

The CoMFA process begins by aligning a series of structurally related molecules. Then, the steric and electrostatic fields of each molecule are calculated at the intersections of a 3D grid that surrounds them. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. The results are often displayed as color-coded contour maps superimposed on the molecular structures, providing intuitive guidance for the design of new, more potent analogs.

Detailed Research Findings:

A hypothetical CoMFA study on a series of 2-(Phenethylamino)acetic acid derivatives could provide valuable insights for lead optimization. For instance, the resulting CoMFA maps might indicate that a bulky substituent is favored at the para-position of the phenyl ring, while an electron-withdrawing group is disfavored near the carboxylic acid. This information would be instrumental for medicinal chemists in designing new molecules with improved biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biomacromolecule. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target, thereby providing insights into the molecular basis of their interaction.

The docking process involves two main steps: sampling the conformational space of the ligand within the binding site of the receptor and then scoring these conformations to identify the most favorable binding pose. A variety of search algorithms, such as genetic algorithms and Monte Carlo methods, are used to explore different ligand orientations and conformations. Scoring functions are then employed to estimate the binding energy of each pose, taking into account factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

Detailed Research Findings:

While specific docking studies involving 2-(Phenethylamino)acetic acid are not readily found, this technique could be hypothetically applied to understand its interaction with a target protein. For example, if 2-(Phenethylamino)acetic acid were being investigated as a potential inhibitor of an enzyme, molecular docking could be used to predict how it fits into the enzyme's active site.

The docking results would provide a 3D model of the enzyme-ligand complex, showing the specific amino acid residues that interact with the different parts of the 2-(Phenethylamino)acetic acid molecule. The scoring function would provide an estimate of the binding affinity, which could be used to rank it against other potential inhibitors. This information would be invaluable for understanding its mechanism of action and for designing modifications to improve its binding potency.

Interactive Data Table: Hypothetical Molecular Docking Results for 2-(Phenethylamino)acetic acid with a Target Protein

| Parameter | Result | Interpretation |

| Binding Affinity (ΔG) | -7.5 kcal/mol | A quantitative measure of the predicted strength of the interaction. |

| Key Interacting Residues | Tyr84, Phe290, Arg120 | Amino acids in the binding site forming significant interactions. |

| Hydrogen Bonds | Carboxylic acid with Arg120 | Specific hydrogen bond interactions stabilizing the complex. |

| Hydrophobic Interactions | Phenyl ring with Tyr84, Phe290 | Non-polar interactions contributing to binding. |

Preclinical Pharmacological and Mechanistic Studies

In Vitro Enzyme Interaction and Modulation

Research into derivatives of 2-(Phenethylamino)acetic acid, specifically imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, has revealed significant interactions with Insulin-Degrading Enzyme (IDE), a key metalloprotease involved in the hydrolysis of multiple substrates, including insulin (B600854) and amyloid-beta (Aβ).

Enzyme Inhibition Kinetics

The kinetic profile of these compounds demonstrates a complex interaction with IDE. Unlike typical hydroxamate inhibitors, certain imidazole-derived analogues of 2-(Phenethylamino)acetic acid function as dual ligands, binding to both the catalytic site and a distal exosite on the enzyme. The inhibitory or activating effect of these compounds is highly dependent on the substrate being processed by the enzyme. For instance, one optimized compound demonstrated a half-maximal inhibitory concentration (IC50) for the hydrolysis of amyloid-β (1-40) in the low micromolar range, while simultaneously showing a half-maximal effective concentration (EC50) for promoting insulin hydrolysis at a sub-micromolar level.

Table 1: In Vitro Enzyme Modulation Kinetics of an Imidazole-Derived 2-(Phenethylamino)acetic Acid Analogue on Human Insulin-Degrading Enzyme (hIDE)

| Substrate | Effect | Kinetic Parameter | Value (µM) |

|---|---|---|---|

| Amyloid-β (1-40) | Inhibition | IC50 | 3.1 ± 2.0 |

| Insulin | Activation | EC50 | 0.53 ± 0.39 |

Substrate-Dependent Enzyme Modulation

A key mechanistic feature of these 2-(Phenethylamino)acetic acid analogues is their ability to modulate IDE activity in a substrate-dependent manner. This means the compound can act as an inhibitor, an activator, or have no effect, depending on which substrate the enzyme is targeting. In cell-free enzymatic assays, an optimized imidazole-derived compound was shown to inhibit the breakdown of amyloid-β. In contrast, the same compound actively promoted the hydrolysis of insulin and Insulin-Like Growth Factor-II (IGF-II). Furthermore, it exhibited no significant effect on the degradation of other IDE substrates like somatostatin (B550006) or glucagon. This selective modulation is attributed to the compound's unique dual-binding mode, which alters the enzyme's conformation differently depending on the substrate present in the catalytic chamber.

Interaction with Specific Enzyme Systems (e.g., Insulin-Degrading Enzyme)

The interaction of these compounds with Insulin-Degrading Enzyme (IDE) is distinct from previously described inhibitors. X-ray crystallography has shown that these molecules bind to both the catalytic site and a permanent exosite located in the N-terminal domain of IDE, approximately 30 Å away from the catalytic zinc atom. This dual-binding mechanism allows the compound to function as a molecular modulator rather than a simple inhibitor. By binding to these two distinct sites, the compound can influence the enzyme's conformational state and selectively affect its proteolytic profile towards different substrates. This specific interaction has been leveraged to develop selective pharmacological tools to study the role of IDE in the degradation of amyloid-β in cell-based assays.

Receptor Binding and Functional Assays (In Vitro)

Opioid Receptor Ligand Binding Affinities (e.g., Kappa Opioid Receptor)

Based on available research, there is no specific in vitro data detailing the opioid receptor ligand binding affinities for the compound 2-(Phenethylamino)acetic acid. While studies have been conducted on structurally related diphenethylamine (B1265890) derivatives for their activity at the kappa opioid receptor, this data does not directly apply to 2-(Phenethylamino)acetic acid.

Adrenoceptor Agonistic Activity (e.g., Beta-3 Adrenoceptor)

There is no specific in vitro data available from the conducted research regarding the agonistic activity of 2-(Phenethylamino)acetic acid at the beta-3 adrenoceptor.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-(Phenethylamino)acetic acid |

| Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids |

| Amyloid-β |

| Insulin |

| Insulin-Like Growth Factor-II (IGF-II) |

| Somatostatin |

Trace-Amine Associated Receptor (TAAR1) Interactions

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by trace amines, such as β-phenylethylamine, and various amphetamine-related compounds. frontiersin.org Activation of TAAR1 can modulate dopaminergic, serotonergic, and glutamatergic systems. frontiersin.org These receptors are expressed in brain regions associated with mood and psychosis, making them a target for neuropsychiatric drug development. doi.org

A comprehensive search of scientific literature yielded no specific studies on the interaction between 2-(Phenethylamino)acetic acid and the Trace-Amine Associated Receptor 1 (TAAR1). Consequently, data regarding its binding affinity, agonistic, or antagonistic activity at this receptor are not available.

Serotonin (B10506) Receptor (5-HT1A) Interactions

The 5-HT1A receptor is a subtype of serotonin receptor that is widely distributed throughout the central nervous system. nih.gov It functions as a presynaptic autoreceptor in the raphe nuclei and as a postsynaptic receptor in various regions, including the hippocampus and cortex. nih.gov Its activation is linked to the regulation of mood and anxiety, and it is a key target for anxiolytic and antidepressant medications. nih.gov

There is no available research from the conducted searches detailing the specific interactions of 2-(Phenethylamino)acetic acid with the 5-HT1A serotonin receptor. Information on its binding affinity, efficacy, or functional activity (agonist or antagonist) at this site has not been documented in published studies.

Histamine Receptor (H1) Agonism/Antagonism

The Histamine H1 receptor is a G protein-coupled receptor that mediates the effects of histamine, a key factor in allergic reactions. nih.gov Antagonists of the H1 receptor are commonly used as anti-allergy medications. nih.gov These receptors are present both in the periphery and the central nervous system, where they are involved in regulating wakefulness. researchgate.net

Specific investigations into the agonistic or antagonistic properties of 2-(Phenethylamino)acetic acid at the Histamine H1 receptor have not been reported in the scientific literature. Therefore, its potential effects on this receptor are currently unknown.

In Vitro Cellular and Biochemical Pathway Investigations

Due to the absence of specific research, no data tables on the in vitro effects of 2-(Phenethylamino)acetic acid could be generated.

Modulation of Cellular Proliferation and Differentiation

Cellular proliferation is the process of cell growth and division, while differentiation is the process by which a cell changes from one type to a more specialized type. Both are fundamental processes in development and tissue maintenance. Various chemical compounds can influence these processes, promoting or inhibiting them, which is a key area of investigation in pharmacology and toxicology. nih.gov

No scientific studies were found that investigated the effects of 2-(Phenethylamino)acetic acid on the modulation of cellular proliferation or differentiation in vitro.

Effects on Specific Signaling Pathways

Signal transduction pathways are series of chemical reactions within a cell that are initiated by a stimulus, such as a hormone or neurotransmitter binding to a receptor. youtube.com These pathways, like the cAMP-dependent pathway or MAPK/ERK pathway, amplify the initial signal and result in a specific cellular response, such as gene expression or metabolic changes. frontiersin.orgyoutube.com

The effects of 2-(Phenethylamino)acetic acid on specific intracellular signaling pathways have not been a subject of published research. There is no information available on whether this compound modulates key signaling cascades within cells.

Investigation of Covalent Protein Modification (e.g., Transamidation)

Covalent protein modification is a post-translational process where a functional group is covalently attached to a protein, altering its function, localization, or stability. nih.govfrontiersin.org Transamidation is a chemical reaction that involves the conversion of one amide to another and can be a method for modifying proteins or synthesizing peptides. researchgate.netnih.gov

There is no evidence in the available literature to suggest that 2-(Phenethylamino)acetic acid is involved in or influences the processes of covalent protein modification or transamidation reactions.

Anti-inflammatory Effects in Cellular Models

While direct studies on the anti-inflammatory effects of 2-(Phenethylamino)acetic acid in cellular models are not extensively documented in publicly available literature, research on structurally related compounds provides insights into its potential activities. Compounds belonging to the 2-phenylaminophenylacetic acid class, which share a similar structural backbone, have been noted for their anti-inflammatory properties nih.gov.

One area of investigation for related phenethylamine (B48288) derivatives is their role in modulating inflammatory pathways. For instance, Palmitoylethanolamide (PEA), an endogenous lipid mediator that is structurally a phenethylamine derivative, demonstrates significant anti-inflammatory functions. In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, fucoxanthinol (B3429056) has been shown to exert anti-inflammatory effects by increasing the levels of PEA. This was associated with a reduction in the mRNA expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Furthermore, a decrease in the production of TNF-α, IL-6, IL-1β, and nitric oxide (NO) was observed nih.gov. These findings highlight a potential mechanism for phenethylamine-related compounds in mitigating inflammatory responses at a cellular level.

The general anti-inflammatory potential of various phytochemicals is often evaluated in cellular models by their ability to modulate key signaling pathways involved in inflammation, such as NF-κB, MAPKs, and STAT ijpras.com. Although specific data for 2-(Phenethylamino)acetic acid is unavailable, its structural components suggest that it could potentially interact with these pathways.

| Compound/Derivative | Cell Model | Key Findings | Reference |

| Fucoxanthinol (via PEA) | RAW264.7 macrophages | Attenuated mRNA expression of iNOS, IL-6, and TNF-α; Reduced production of TNF-α, IL-6, IL-1β, and NO. | nih.gov |

| 2-phenylaminophenylacetic acid derivatives | Not specified | Noted for anti-inflammatory activity. | nih.gov |

Neuroprotective Activity in Cell-Based Assays (e.g., NMDA Neurotoxicity Models)

Overactivation of NMDA receptors is a key mechanism in excitotoxic neuronal injury. Consequently, antagonists of the NMDA receptor are a major focus of neuroprotection research. For example, a synthetic analog of the endogenous steroid 3α-ol-5β-pregnan-20-one sulfate, 3α-ol-5β-pregnan-20-one hemisuccinate (3α5βHS), has demonstrated neuroprotective properties by acting as an inhibitor of NMDA-induced currents. In cell-based assays, 3α5βHS protected cultured neurons from NMDA-induced cell death. It was observed to increase the EC50 for NMDA-induced neuronal death and decrease the maximum neuronal death, suggesting a noncompetitive mechanism of inhibition nih.gov.

While the specific actions of 2-(Phenethylamino)acetic acid have not been detailed, the broader class of N-substituted amino acids and their derivatives are of interest in the context of neurological disorders where NMDA receptor-mediated excitotoxicity plays a role. The neurotoxic effects of chronic NMDA receptor activation can be associated with decreased NMDA receptor expression and oxidative stress wikipedia.org. Therefore, compounds that can modulate NMDA receptor function without complete blockade are considered potential therapeutic agents.

| Compound Class/Example | Assay Type | Observed Neuroprotective Effect | Reference |

| 3α-ol-5β-pregnan-20-one hemisuccinate (3α5βHS) | NMDA-induced neuronal death in cultured neurons | Increased EC50 for NMDA-induced death and decreased maximum neuronal death. | nih.gov |

| General NMDA Receptor Antagonists | Various neurotoxicity models | Protection against excitotoxic neuronal injury. |

Metabolomic Profiling and Biosynthetic Pathways

Identification of Metabolic Transformations

The metabolic fate of 2-(Phenethylamino)acetic acid has not been explicitly detailed. However, insights into its potential metabolic transformations can be drawn from studies on its constituent parts, namely 2-phenylethylamine and acetic acid.

The primary metabolic pathway for 2-phenylethylamine involves oxidative deamination to its corresponding aldehyde, phenylacetaldehyde, which is then further oxidized to phenylacetic acid nih.gov. This transformation is catalyzed by enzymes such as aldehyde dehydrogenase and aldehyde oxidase nih.gov. In a study using guinea pig liver slices, phenylacetic acid was identified as the main metabolite of 2-phenylethylamine nih.gov.

Given that 2-(Phenethylamino)acetic acid is an N-substituted glycine (B1666218) derivative, it is plausible that its metabolism could involve the cleavage of the bond between the phenethyl group and the amino acid moiety, potentially yielding 2-phenylethylamine and glycine or their derivatives. The released 2-phenylethylamine would then likely undergo the aforementioned conversion to phenylacetic acid.

Another potential metabolic route could involve modifications to the phenyl ring, such as hydroxylation, or conjugation reactions of the carboxylic acid group.

Role as Endogenous Metabolites or Biomarkers

There is currently no direct evidence to suggest that 2-(Phenethylamino)acetic acid is an endogenous metabolite in humans or that it serves as a biomarker for any specific physiological or pathological state.

However, its potential metabolic product, phenylacetic acid (PAA), is a known endogenous compound found in plants and is considered a natural auxin, a class of plant hormones mdpi.com. In plants, PAA is synthesized from phenylalanine via phenylpyruvate frontiersin.org. While PAA is also found in mammals, its biosynthetic pathways are less clearly defined.

The precursor molecule, 2-phenylethylamine, is an endogenous trace amine that acts as a neuromodulator in the central nervous system nih.gov. Its levels and metabolism are of interest in neuroscience research.

Analytical and Bioanalytical Methodologies in Research

Method Development for Detection and Quantification

The development of a bioanalytical method for 2-(Phenethylamino)acetic acid involves a systematic process that includes sample preparation, chromatographic separation, and mass spectrometric detection. rfppl.co.in Each step must be optimized to ensure the method is accurate, precise, and suitable for its intended purpose. jetir.org

A key aspect of method development is achieving efficient chromatographic separation of the analyte from endogenous matrix components that could cause interference. researchgate.net Reversed-phase chromatography using a C18 column is a common approach for separating polar compounds like amino acids. nih.govmdpi.com The mobile phase typically consists of an aqueous component with an acid modifier, such as formic acid or acetic acid, and an organic solvent like acetonitrile (B52724) or methanol. nih.govreddit.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good peak shape and resolution. nih.gov

For detection, tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity. mdpi.com The process involves optimizing the mass spectrometer settings to monitor specific precursor-to-product ion transitions for 2-(Phenethylamino)acetic acid. researchgate.net This is typically done in multiple reaction monitoring (MRM) mode, which significantly enhances the signal-to-noise ratio. nih.gov The instrument is usually operated in positive electrospray ionization (ESI) mode, as the amino group in the compound is readily protonated. nih.gov

The table below outlines typical starting parameters for an LC-MS/MS method for the analysis of 2-(Phenethylamino)acetic acid.

| Parameter | Condition |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Linear gradient from 10% to 90% B over 6 minutes |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | +5000 V |

| Source Temperature | 500 °C |

| MRM Transition | Analyte-specific (to be determined by infusion) |

This interactive table presents a hypothetical set of optimized parameters for an LC-MS/MS method suitable for the quantification of 2-(Phenethylamino)acetic acid.

Method validation is a critical final step to ensure the reliability of the developed assay. rfppl.co.in This process involves assessing parameters such as selectivity, sensitivity, accuracy, precision, recovery, and stability according to international guidelines. nih.gov

Application in Complex Biological Matrices (e.g., cell cultures, animal tissues)

Analyzing 2-(Phenethylamino)acetic acid in complex biological matrices like cell cultures and animal tissues presents unique challenges due to the presence of numerous endogenous compounds that can interfere with the analysis. researchgate.net Therefore, an effective sample preparation procedure is paramount to remove proteins, lipids, and other matrix components. rfppl.co.in

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. While fast, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. rfppl.co.in LLE can provide cleaner samples than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. This method generally yields the cleanest extracts and can significantly improve assay sensitivity. nih.gov

For tissue samples, an initial homogenization step is required to break down the tissue structure and release the analyte into a buffer solution before proceeding with one of the extraction techniques mentioned above.

The choice of sample preparation method depends on the specific matrix, the required sensitivity, and the desired sample throughput. The efficiency of the extraction process is evaluated by determining the recovery, which is the percentage of the analyte successfully extracted from the matrix. researchgate.net The potential for matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, must also be carefully assessed during method validation. researchgate.net

The following table summarizes the suitability of different extraction methods for various biological matrices.

| Sample Matrix | Recommended Extraction Method(s) | Key Considerations |

| Cell Culture Media | Protein Precipitation, Solid-Phase Extraction | Relatively clean matrix, but high salt content may require specific SPE cartridges. |

| Cell Lysate | Protein Precipitation, Solid-Phase Extraction | High protein and lipid content requires robust cleanup. |

| Animal Plasma/Serum | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction | High protein content necessitates an effective removal step. SPE is often preferred for high sensitivity assays. nih.gov |

| Animal Tissue Homogenate | Solid-Phase Extraction, Liquid-Liquid Extraction | Requires initial homogenization. High lipid and protein content makes SPE a suitable choice for thorough cleanup. |

This interactive table provides guidance on selecting appropriate sample preparation techniques for the analysis of 2-(Phenethylamino)acetic acid in different biological matrices.

Future Research Directions and Academic Significance

Elucidation of Novel Biological Targets

A primary avenue for future research lies in the comprehensive identification and characterization of novel biological targets for 2-(Phenethylamino)acetic acid and its analogues. The phenethylamine (B48288) framework is known to interact with a wide array of receptors and enzymes. mdpi.com Expanding this understanding could unveil new therapeutic applications and deepen our knowledge of cellular signaling pathways.

Systematic screening against diverse target classes is warranted. Based on the known activities of related phenethylamine compounds, promising areas for investigation include:

G-Protein Coupled Receptors (GPCRs): Beyond the well-established adrenergic and serotonergic receptors, screening against orphan GPCRs could reveal unexpected interactions. mdpi.com

Enzymes: Exploring inhibitory or modulatory effects on enzymes such as cyclooxygenases (COX), as seen with structurally similar compounds like phenoxy acetic acid derivatives, could be a fruitful direction. nih.gov Additionally, enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) represent potential targets. nih.gov

Ion Channels: Investigation into the modulation of various ion channels could uncover roles in neuronal excitability and other physiological processes.

Transporters: The potential interaction with neurotransmitter transporters remains an area of significant interest. mdpi.com

Table 1: Potential Classes of Biological Targets for 2-(Phenethylamino)acetic acid Derivatives

| Target Class | Examples | Potential Therapeutic Area |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Adrenergic, Serotonergic, Dopaminergic, Sigma Receptors | Neurology, Psychiatry, Cardiology |

| Enzymes | Cyclooxygenases (COX), Aminopeptidases, mPGES-1 | Inflammation, Pain, Oncology |

| Ion Channels | Voltage-gated, Ligand-gated | Neurology, Cardiology |

Advanced Rational Design of Derivatives

The rational design of novel derivatives of 2-(Phenethylamino)acetic acid is a critical step in optimizing its biological activity, selectivity, and pharmacokinetic properties. This involves a multidisciplinary approach combining computational modeling with synthetic chemistry to establish robust structure-activity relationships (SAR).

Future efforts in this area should focus on:

Computational Modeling: Utilizing techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding affinity and orientation of designed analogues within the active sites of identified biological targets. mdpi.com

Pharmacophore-Based Design: Identifying the key structural features essential for biological activity and using this pharmacophore model to design novel molecules with enhanced properties.

Bioisosteric Replacement: Systematically replacing functional groups with bioisosteres to improve potency, reduce toxicity, and modulate metabolic stability. For instance, exploring the S-Se bioisosterism seen in 2-aminothiophene derivatives could yield interesting results. mdpi.com

Hit-to-Lead Optimization: Once initial "hit" compounds are identified through screening, a focused medicinal chemistry effort can be employed to transform them into "lead" compounds with more drug-like properties. mdpi.com

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of 2-(Phenethylamino)acetic acid, future research should integrate multi-omics approaches. mdpi.com This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome to construct a holistic picture of the cellular response to the compound. plos.org Such an approach can move beyond identifying a single target to revealing the broader signaling pathways and networks affected.

Key applications of multi-omics in this context include:

Transcriptomics (RNA-Seq): To identify genes that are up- or down-regulated in response to treatment, providing insights into the affected cellular pathways.

Proteomics: To quantify changes in protein expression and post-translational modifications, offering a more direct link to cellular function.

Metabolomics: To analyze changes in the levels of small-molecule metabolites, which can reveal alterations in metabolic pathways and serve as biomarkers of drug effect. plos.org

By integrating these datasets, researchers can build predictive models of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers for its activity. arxiv.orgarxiv.org This systems-level understanding is crucial for advancing the compound from a laboratory tool to a potential therapeutic agent. researchgate.net

Table 2: Application of Multi-Omics in Mechanistic Studies

| Omics Technology | Data Generated | Potential Insights |

|---|---|---|

| Transcriptomics | mRNA expression levels | Identification of affected genes and pathways |

| Proteomics | Protein abundance and modifications | Understanding changes in cellular machinery |

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of novel and structurally complex analogues of 2-(Phenethylamino)acetic acid is essential for exploring its chemical space and optimizing its biological properties. Future research in this area should focus on developing more efficient, versatile, and scalable synthetic routes.

Areas for advancement include:

Novel Coupling Reactions: Exploring new cross-coupling methodologies, such as the Suzuki-Miyaura reaction, to efficiently introduce diverse substituents onto the aromatic ring. nih.gov

Asymmetric Synthesis: Developing stereoselective synthetic methods to produce enantiomerically pure analogues, which is crucial as different stereoisomers often exhibit distinct biological activities and toxicities.

Flow Chemistry: Utilizing continuous flow technologies to improve reaction efficiency, safety, and scalability, particularly for multi-step syntheses.

Biocatalysis: Employing enzymes to catalyze specific reactions with high selectivity and under mild conditions, offering a green chemistry approach to synthesis. nih.gov

Combinatorial Chemistry: Generating large libraries of derivatives for high-throughput screening by employing solid-phase synthesis or other combinatorial techniques.

A recent example of advanced synthesis involves the preparation of peptidyl nitriles, which could be adapted for creating complex derivatives of 2-(Phenethylamino)acetic acid. mdpi.com

Contribution to Fundamental Chemical and Biological Principles

The study of 2-(Phenethylamino)acetic acid and its derivatives can contribute significantly to our understanding of fundamental principles in both chemistry and biology.

In the realm of chemistry , research on this compound can:

Advance our understanding of supramolecular chemistry through the study of its co-crystallization with other molecules. preprints.org

Provide a platform for developing and validating new synthetic methodologies.

Contribute to the principles of medicinal chemistry by elucidating detailed structure-activity relationships.

From a biological perspective, this compound can serve as a molecular probe to:

Investigate the pharmacology of its biological targets in detail.

Explore the intricate signaling pathways that govern various physiological processes.

Understand the molecular basis of diseases by studying how its derivatives modulate pathological states.

The phenethylamine scaffold is a core component of many psychoactive substances, and research into non-recreational derivatives like 2-(Phenethylamino)acetic acid can help disentangle the structural requirements for therapeutic effects versus abuse potential. wikipedia.org

Q & A

Basic: What synthetic strategies minimize by-product formation during the preparation of 2-(Phenethylamino)acetic acid?

Methodological Answer:

A two-step approach is recommended:

- Step 1: Coupling of phenethylamine with a protected glycine derivative (e.g., Fmoc-glycine) under mild basic conditions (e.g., K₂CO₃/NaBr in acetonitrile at 50°C for 24 hours). This minimizes undesired alkylation side reactions .

- Step 2: Deprotection using TEMPO (2,2,6,6-tetramethylpiperidine oxide)-mediated oxidation in acetone/sodium bicarbonate at 0–5°C to preserve acid stability. Yields ≥75% with purity >95% are achievable under these conditions .

Advanced: How can enantiomeric excess be determined for chiral analogs of 2-(Phenethylamino)acetic acid?

Methodological Answer:

Use chiral derivatization with (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher’s acid, CAS 3966-32-3):

- React the target compound with Mosher’s acid chloride to form diastereomeric esters.

- Analyze via ¹⁹F NMR or HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column).

- The splitting of signals or retention time differences quantifies enantiomeric ratios .

Basic: What analytical techniques validate the purity of 2-(Phenethylamino)acetic acid in research settings?

Methodological Answer:

- Titration: Acid-base titration using standardized NaOH (e.g., 1.00 M) with phenolphthalein indicator. However, this method has ~13% error due to interference from impurities; use it only for rough estimates .

- HPLC: Reverse-phase C18 column with UV detection at 254 nm. A purity >99% is achievable with optimized mobile phases (e.g., acetonitrile/water + 0.1% TFA) .

- NMR: ¹H/¹³C NMR to confirm structural integrity and detect residual solvents (e.g., acetone or acetonitrile) .

Advanced: How can oxidation side reactions be suppressed during aminoethoxy acetic acid synthesis?

Methodological Answer:

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent radical-mediated oxidation .

- Low-Temperature Oxidation: Use TEMPO/NaBr at 0–5°C to selectively oxidize alcohols to carboxylic acids without over-oxidizing amine groups .

- Purification: Flash chromatography (silica gel, ethyl acetate/hexane) removes polar by-products. Purity >99.8% is reported using this approach .

Basic: What storage conditions ensure long-term stability of 2-(Phenethylamino)acetic acid?

Methodological Answer:

- Temperature: Store at -20°C in a freezer to prevent degradation .

- Light Sensitivity: Use amber vials or dark storage to avoid photolytic decomposition .

- Moisture Control: Seal containers under inert gas (e.g., nitrogen) to inhibit hydrolysis of the acetic acid moiety .

Advanced: How should researchers address contradictions in reported biological activities of phenylacetic acid derivatives?

Methodological Answer:

- Assay Variability: Replicate experiments across multiple cell lines (e.g., HEK-293 vs. HeLa) to assess receptor-binding specificity. Compounds like diethylamino-phenyl-acetic acid (C₁₂H₁₇NO₂) show differential activity depending on assay conditions .

- Metabolite Interference: Use LC-MS/MS to rule out artifacts from metabolic by-products (e.g., 2-(2-Methylbenzamido)acetic acid, a common urinary metabolite) .

- Structural Confirmation: Verify compound identity via X-ray crystallography if bioactivity discrepancies exceed 20% .

Basic: What safety protocols are critical when handling 2-(Phenethylamino)acetic acid?

Methodological Answer:

- PPE: Wear nitrile gloves and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (H335) .

- First Aid: For accidental exposure, rinse with water for 15 minutes and consult a physician. Provide safety data sheets (SDS) to medical personnel .

Advanced: How can computational methods optimize the synthesis of 2-(Phenethylamino)acetic acid derivatives?

Methodological Answer:

- DFT Calculations: Model reaction pathways (e.g., amine-acid coupling) using Gaussian09 at the B3LYP/6-31G* level to predict energy barriers and select optimal catalysts .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. DMSO) to refine reaction temperatures and times .

- Retrosynthetic Analysis: Tools like Synthia™ identify feasible routes using commercially available building blocks (e.g., phenethylamine, glycine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.